2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dichlorophenyl)acetamide
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Overview
Description
2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dichlorophenyl)acetamide is a complex organic compound characterized by its unique molecular structure, which includes a triazole ring, a benzyl group, and a dichlorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core triazole ring. One common approach is the condensation of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol with chloroacetic acid in the presence of a suitable base, such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to achieve higher yields and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Scientific Research Applications
Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.
Biology: Its biological activity has been explored, particularly in the context of antimicrobial and antifungal properties.
Medicine: Research has investigated its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol
2-[(4-benzyl-5-(4-bromophenoxymethyl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol
Properties
IUPAC Name |
2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N5OS/c18-12-6-7-13(19)14(9-12)21-16(25)10-26-17-23-22-15(24(17)20)8-11-4-2-1-3-5-11/h1-7,9H,8,10,20H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNPJIXTQZNWDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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